molecular formula C12H8ClN3O3 B2763846 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 278610-25-6

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B2763846
CAS No.: 278610-25-6
M. Wt: 277.66
InChI Key: AIOFVFFUYDYVPN-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 278610-25-6 . It has a molecular weight of 277.67 . The IUPAC name for this compound is 3-[(4-chloroanilino)carbonyl]-2-pyrazinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H, (H,16,17) (H,18,19) . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid and its derivatives have been studied extensively for their antimicrobial properties. A series of these compounds have been synthesized and evaluated for their activity against fungi, Gram-positive, and Gram-negative bacteria. They have demonstrated significant antibacterial activity, particularly against Gram-positive strains such as methicillin-resistant Staphylococcus aureus, and a range of fungi, especially mould strains (Krátký et al., 2012). Similarly, other studies on these compounds have shown promising antimycobacterial and antifungal effects, indicating their potential as bioactive agents against various pathogens (Doležal et al., 2010).

Antitubercular Properties

The compounds related to this compound have also been highlighted for their antitubercular activity. These compounds, considered as lipophilic derivatives of pyrazinoic acid (the active form of pyrazinamide, a first-line antitubercular drug), have been researched for their effectiveness against Mycobacterium tuberculosis. Notably, certain derivatives have shown high antimycobacterial activity, indicating their potential role in tuberculosis treatment (Semelková et al., 2017).

Photosynthesis-Inhibiting Activity

Some derivatives of this compound have been found to inhibit photosynthetic electron transport. This property is significant in the context of agricultural chemistry, where such compounds could potentially be used as herbicides or growth regulators. The lipophilicity and structure-activity relationships of these compounds have been a subject of study, leading to insights into their mode of action and potential applications (Doležal et al., 2006).

Potential in Molecular Targeted Therapy

The structural attributes of pyrazine derivatives make them a point of interest in the field of cancer research and molecular targeted therapy. Their ability to interact with specific biological targets and pathways implies their potential role in the development of new therapeutic agents, especially in targeting tumor cells with minimal side effects (Liu et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, given the diverse biological activities of pyrazine-based drugs . Additionally, more research could be conducted to explore its synthetic pathways and biological activities .

Properties

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFVFFUYDYVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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